molecular formula C11H19N5O2 B2404024 3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide CAS No. 2101198-15-4

3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2404024
CAS RN: 2101198-15-4
M. Wt: 253.306
InChI Key: AKOXUNPVWPOBNS-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AMPP and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of AMPP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cell proliferation and survival. Additionally, AMPP has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
AMPP has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the p53 pathway. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using AMPP in lab experiments is its potential applications in cancer research. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, one limitation of using AMPP in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of AMPP. One area of interest is the development of more efficient synthesis methods for AMPP. Additionally, further research is needed to fully understand the mechanism of action of AMPP. Moreover, the potential applications of AMPP in the treatment of various diseases, including cancer, should be further explored. Finally, the development of AMPP derivatives with improved properties may have potential applications in scientific research.
Conclusion:
In conclusion, AMPP is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in cancer research and the treatment of various diseases. Although the mechanism of action of AMPP is not fully understood, it has been reported to inhibit cell proliferation, induce apoptosis, and activate the p53 pathway. Further research is needed to fully understand the potential of AMPP in scientific research.

Synthesis Methods

AMPP can be synthesized using various methods, including the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 2-(4-morpholino)ethylamine in the presence of a coupling agent. Another method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with morpholine and N,N-dimethylformamide in the presence of a coupling agent. Both methods have been reported to yield AMPP with high purity.

Scientific Research Applications

AMPP has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

properties

IUPAC Name

5-amino-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-15-9(8-10(12)14-15)11(17)13-2-3-16-4-6-18-7-5-16/h8H,2-7H2,1H3,(H2,12,14)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOXUNPVWPOBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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